9-Ethyl-9H-carbazole-3-carbaldehyde is a compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol. It features a carbazole core, which is a tricyclic structure composed of two fused benzene rings and a pyrrole ring. The compound is characterized by an ethyl group at the nitrogen atom of the carbazole structure and an aldehyde functional group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
Research indicates that 9-Ethyl-9H-carbazole-3-carbaldehyde exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis in melanoma cells by activating the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis. The compound selectively inhibits the growth of melanoma cells with wild-type p53 while sparing normal melanocytes, suggesting its potential as a targeted therapeutic agent .
The compound enhances phosphorylation of p53 at Ser15, promoting apoptosis through increased caspase activity. This action leads to reduced cell proliferation and induction of senescence in melanoma cells .
The synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde typically involves two main steps:
This compound holds promise in various applications:
Studies have demonstrated that 9-Ethyl-9H-carbazole-3-carbaldehyde interacts specifically with the p53 protein, enhancing its phosphorylation and activity in tumor suppression. This interaction underlines its potential as a therapeutic agent against cancers that retain wild-type p53 . Furthermore, its selective toxicity towards melanoma cells over normal cells highlights its promise for targeted cancer therapies.
Several compounds share structural similarities with 9-Ethyl-9H-carbazole-3-carbaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Carbazole | Tricyclic structure without substituents | Basic structure for many derivatives |
3-Amino-9-ethylcarbazole | Amino group at position 3 | Higher nucleophilicity due to amino group |
1-Methylcarbazole | Methyl substitution at position 1 | Different electronic properties due to methyl |
9-Methylcarbazole | Methyl substitution at position 9 | Alters solubility and reactivity |
The uniqueness of 9-Ethyl-9H-carbazole-3-carbaldehyde lies in its specific combination of an ethyl substituent and an aldehyde functional group, which enhances its reactivity and biological activity compared to other carbazole derivatives. Its selective action on melanoma cells via p53 activation sets it apart from similar compounds that may not exhibit such targeted effects .
Irritant